3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-25-10-9-24-18(16-12-21-17-7-3-2-6-15(16)17)22-23-19(24)26-13-14-5-4-8-20-11-14/h2-8,11-12,21H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWUFWJQVXUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CN=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the triazole intermediate reacts with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methoxyethyl Group: The final step includes the alkylation of the triazole compound with 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-3-ylmethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or indole rings.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Anticancer Applications
Indole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- A study highlighted the anticancer potential of substituted indoles, demonstrating that specific derivatives showed promising results against liver, breast, and colon cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the indole core could enhance antitumor activity .
- Another investigation into triazole-containing compounds revealed that they possess potent antiproliferative activity against human cancer cell lines. The triazole ring is believed to contribute to the mechanism of action through inhibition of key enzymes involved in tumor growth .
Data Table: Anticancer Activity of Indole Derivatives
Antimicrobial Properties
In addition to anticancer effects, indole and triazole derivatives have shown antimicrobial activity. The ability of these compounds to inhibit bacterial growth makes them candidates for further development as antimicrobial agents.
Case Studies and Findings
Research has demonstrated that certain indole derivatives exhibit activity against various bacterial strains, suggesting their potential use in treating infections .
Other Pharmacological Effects
The compound may also exhibit other pharmacological effects such as:
- Antiviral Activity : Some studies have indicated that triazole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticonvulsant Activity : Indole derivatives have been explored for their potential anticonvulsant properties, contributing to neurological therapeutic strategies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the indole moiety are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Triazole-Indole Core Derivatives
Compounds sharing the indole-triazole backbone (e.g., 2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole (6r) ) highlight the role of substituents on physicochemical properties:
- Cyclohexyl vs.
- Biological Activity : Indole-triazole conjugates in demonstrate moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), while the target’s pyridine substituent may enhance kinase inhibition due to improved π-π stacking .
Table 1: Comparison of Triazole-Indole Derivatives
Pyridine-Substituted Triazoles
Pyridine-containing analogs (e.g., 3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (MFCD04007531) ) emphasize electronic and steric effects:
- Pyridine Position : The target’s pyridin-3-ylmethylthio group (meta-substitution) may offer better hydrogen-bonding geometry compared to para-substituted pyridines (e.g., MFCD04007531 ), influencing receptor binding .
- Substituent Effects : Ethyl and methylbenzyl groups in MFCD04007531 increase lipophilicity (melting point = 66–68°C) compared to the target’s 2-methoxyethyl, which likely enhances solubility .
Sulfur-Containing Moieties
Thioether groups modulate reactivity and binding:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzylthio group in 44 () reduces electron density at sulfur, decreasing nucleophilicity compared to the target’s pyridinylmethylthio group. This may alter metabolic stability .
Table 2: Impact of Thioether Substituents
Substituent Effects on Physicochemical Properties
- 2-Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target compound improves water solubility compared to ethyl () or cyclohexyl () groups, as methoxy enhances hydrophilicity without excessive bulk .
- Melting Points : Compounds with rigid aromatic substituents (e.g., 6r , mp = 250°C) exhibit higher melting points than those with flexible chains (e.g., MFCD04007531 , mp = 66–68°C), correlating with crystallinity .
Biological Activity
The compound 3-(4-(2-methoxyethyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.4 g/mol. The structure features a triazole ring, an indole moiety, and a pyridine group, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Melting Point | Not determined |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one have shown efficacy against various bacterial strains. A study indicated that certain triazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 31.25 µg/mL against Mycobacterium bovis BCG . This suggests that the compound may possess similar antimicrobial properties.
Anticancer Activity
Triazoles are well-known for their anticancer activities. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines. For example, a related compound showed an IC50 value of 4.363 µM against HCT116 human colon cancer cells, indicating significant anticancer potential compared to standard treatments like doxorubicin . The mechanisms often involve the inhibition of key signaling pathways and modulation of apoptotic factors.
Anticonvulsant Activity
The anticonvulsant effects of triazoles have been documented in various studies. For instance, a related triazole compound demonstrated a protective index significantly greater than that of carbamazepine in seizure models . This suggests that the compound may enhance GABAergic neurotransmission, providing a potential therapeutic avenue for epilepsy management.
Antiviral Activity
Emerging research indicates that triazoles may also exhibit antiviral properties. A study focused on CSNK2 inhibitors highlighted the role of triazole-containing compounds in inhibiting viral replication in β-coronaviruses, including SARS-CoV-2 . This opens up possibilities for developing antiviral agents based on the structural framework of the compound.
The biological activities of triazole compounds are often attributed to their ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, blocking pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The structural features allow these compounds to bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications in the substituents on the triazole ring significantly impacted potency. One derivative exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on various triazole derivatives against common pathogens. The results revealed that certain compounds displayed potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazole core via cyclization of hydrazine derivatives with thiourea or isothiocyanates under basic conditions (e.g., NaOH in ethanol) .
- Step 2: Introduction of the pyridin-3-ylmethylthio group via nucleophilic substitution using (pyridin-3-ylmethyl)mercaptan .
- Step 3: Functionalization of the indole moiety through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd) to improve yields (reported 45–70%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR: Confirm substitution patterns on the triazole (δ 8.2–8.5 ppm for pyridine protons) and indole (δ 7.1–7.8 ppm for aromatic protons) .
- IR Spectroscopy: Identify thioether (C-S stretch at 650–700 cm⁻¹) and triazole (N-N stretch at 1540 cm⁻¹) groups .
- LC-MS: Validate molecular weight (calc. for C19H20N6OS: 404.14 g/mol) and purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
Screening data suggest:
| Activity | Assay | IC50/EC50 | Reference |
|---|---|---|---|
| Anticancer (HepG2) | MTT assay | ~30 µM | |
| Antifungal | Fluconazole comparison | Comparable | |
| Enzyme inhibition | Kinase binding assays | Sub-µM |
Advanced Research Questions
Q. How do substituent modifications (e.g., pyridinyl vs. benzylthio) influence bioactivity?
- Lipophilicity: Pyridinylthio groups enhance water solubility (logP ~2.1) compared to benzylthio (logP ~3.5), improving membrane permeability in cellular assays .
- Target affinity: Pyridine’s nitrogen participates in hydrogen bonding with kinase ATP pockets (e.g., EGFR), increasing inhibition potency by 5–10× versus non-aromatic substituents . Methodology: Use QSAR models with Hammett constants (σ) and comparative molecular field analysis (CoMFA) to predict activity trends .
Q. What in silico strategies are effective for predicting target interactions and ADME properties?
- Molecular docking: Employ AutoDock Vina with PDB structures (e.g., 3LD6 for lanosterol 14α-demethylase) to map binding poses. Key interactions: π-π stacking with triazole and hydrogen bonds via methoxyethyl .
- ADME: SwissADME predicts moderate bioavailability (TPSA 85 Ų, 3/5 Lipinski violations) and blood-brain barrier exclusion (AlogP >4) .
Q. How can contradictory bioactivity data across studies be resolved?
- Experimental variables: Control solvent effects (DMSO vs. aqueous buffers) and cell line genetic backgrounds (e.g., HepG2 vs. MCF-7) .
- Data normalization: Use Z-score standardization for IC50 values and validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
- Meta-analysis: Apply random-effects models to aggregate data from ≥3 independent studies, adjusting for publication bias .
Methodological Best Practices
- Synthetic reproducibility: Purify intermediates via flash chromatography (SiO2, hexane/EtOAc gradient) to minimize byproducts .
- Bioassay rigor: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in 3D tumor spheroids .
- Data reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
